molecular formula C21H22N2O2 B8387474 Tert-butyl (4-(isoquinolin-3-yl)phenyl)(methyl)carbamate

Tert-butyl (4-(isoquinolin-3-yl)phenyl)(methyl)carbamate

Cat. No. B8387474
M. Wt: 334.4 g/mol
InChI Key: SVUGBUKETUZXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08491869B2

Procedure details

3-Chloroisoquinoline (33 mg, 0.2 mmol) and tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (66 mg, 0.2 mmol) were reacted using general procedure A to afford tert-butyl (4-(isoquinolin-3-yl)phenyl)(methyl)carbamate as a clear oil (12 mg, 18%). 1H NMR (400 MHz, CDCl3): δ 9.33 (s, 1H), 8.09 (m, 2H), 8.05 (s, 1H), 7.99 (m, 1H), 7.87 (m, 1H), 7.69 (m, 1H), 7.58 (m, 1H), 7.38 (m, 2H), 3.32 (s, 3H), 1.48 (s, 9H); MS (ESI): 335 (M+H+).
Quantity
33 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH3:12][N:13]([C:21]1[CH:26]=[CH:25][C:24](B2OC(C)(C)C(C)(C)O2)=[CH:23][CH:22]=1)[C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17]>>[CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:2]([C:24]2[CH:23]=[CH:22][C:21]([N:13]([CH3:12])[C:14](=[O:20])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[CH:26][CH:25]=2)[N:3]=1

Inputs

Step One
Name
Quantity
33 mg
Type
reactant
Smiles
ClC=1N=CC2=CC=CC=C2C1
Name
Quantity
66 mg
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=NC(=CC2=CC=CC=C12)C1=CC=C(C=C1)N(C(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.